2-(Naphthalen-1-yloxy)-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)ethanone - 1060165-24-3

2-(Naphthalen-1-yloxy)-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Catalog Number: EVT-3346120
CAS Number: 1060165-24-3
Molecular Formula: C25H23N5O2
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride

  • Compound Description: This compound is the hydrochloride salt of an amine, crystallized and structurally analyzed in comparison to its fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []

3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5)

  • Compound Description: [3H]-JNJ- GluN2B-5 is a radioligand with high affinity for GluN2B-containing NMDA receptors. It exhibits significant selectivity over sigma receptors, unlike the commonly used GluN2B radioligand [3H]-Ro 25-6981. []

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

  • Compound Description: GNE-3500 is a potent and selective retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. It was developed through structural modifications of a tertiary sulfonamide to improve metabolic stability while maintaining its RORc inverse agonist profile. []

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

  • Compound Description: This entry refers to a series of compounds, rather than a single entity. These compounds were synthesized and characterized for their potential antimicrobial activity. Molecular docking studies were also conducted to investigate their binding interactions with the BAX protein. []

1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents

  • Compound Description: This refers to a group of 1-(4-methylpiperazin-1-yl)isoquinoline derivatives studied for their anticancer activity. Substituents at the C-3 position significantly influenced their potency, with the 2-phenylthiazol-4-yl, quinoxaline-2-yl, and 6,7-dimethylquinoxalin-2-yl derivatives exhibiting the highest activity. []

1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

  • Compound Description: This compound was synthesized and its crystal structure was analyzed, revealing a chair conformation of the piperazine ring and weak C—H⋯O and C—H⋯π interactions contributing to its crystal packing. []
  • Compound Description: This compound is a key intermediate in the synthesis of BIRB 1017, a potent p38 MAP kinase inhibitor. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor being clinically evaluated for treating idiopathic pulmonary fibrosis. It was developed to improve upon the pharmacokinetic and safety profile of a lead compound by reducing hERG inhibition and CYP3A4 time-dependent inhibition. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: K-604 is a potent and water-soluble inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), showing 229-fold selectivity over ACAT-2. Its development focused on improving aqueous solubility and oral absorption. []

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660)

  • Compound Description: ASTX660 is a non-peptidomimetic antagonist of inhibitor of apoptosis proteins (IAPs), specifically targeting cellular IAP (cIAP) and X-linked IAP (XIAP) with good balance. Developed through fragment-based design, it aims to improve metabolic stability and cardiac safety for anticancer therapy. []

4-cyano-N-{(2R)-2-[4-(2,3-dihydrobenzo[1,4]dioxin-5-yl)piperazin-1-yl]propyl}-N-pyridin-2-ylbenzamide hydrochloride

  • Compound Description: This compound is a crystalline hydrochloride salt. Its characterization focused on its crystalline form and properties like X-ray powder diffraction and differential scanning calorimetry (DSC). []

N-methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide

  • Compound Description: This compound is synthesized from duloxetine and characterized by 1H NMR, IR, and MS. []

2-Amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazin-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5alfa]pyrimidine-3-carboxamide (IG-32)

  • Compound Description: IG-32 acts as an inhibitor of the ATR kinase. []

[Zn2(C8H7O2)4(C7H7NO)2]

  • Compound Description: This is a centrosymmetric binuclear zinc(II) carboxylate complex synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction. []

N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives

  • Compound Description: This refers to a series of compounds designed and synthesized as potential treatments for metabolic syndrome due to their potential as insulin sensitizers. []
  • Compound Description: This describes a series of four compounds with varying aryl substitutions on the piperazine ring. These compounds were characterized by FTIR, 1H NMR, LC-MS, and single-crystal X-ray diffraction to analyze their molecular and crystal structures. []

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

  • Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor currently undergoing clinical trials in China for the treatment of advanced solid tumors. []

RN486 [6-Cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one]

  • Compound Description: RN486 is a selective Bruton's tyrosine kinase (Btk) inhibitor. Studies demonstrated its ability to block immune hypersensitivity reactions and arthritis in preclinical models. []

Piperazin-4-ylthieno[3,2-c]pyridin-4-yl-2-carboxamide derivatives

  • Compound Description: This refers to a group of compounds with varying substituents on the piperazine ring. Although specific details about their biological activity are limited, the presence of the piperazine-thieno[3,2-c]pyridine scaffold suggests potential therapeutic applications. []
  • Compound Description: BM 50.0430 belongs to a series of substituted indolyldihydropyridazinones and exhibits positive inotropic activity. It enhances myocardial contractility without significantly affecting heart rate or blood pressure. []
  • Compound Description: HNPC-A9229 is a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide discovered through structural optimization of an insecticidal lead compound. It exhibits excellent fungicidal activity against various plant pathogens with lower toxicity to rats compared to its predecessor. []

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

  • Compound Description: AZD5153 is a bivalent bromodomain and extraterminal inhibitor developed through structure-based optimization for potent BRD4 binding and favorable physical properties. Preclinical studies demonstrated its efficacy in downregulating c-Myc and inhibiting tumor growth in xenograft models. []
  • Compound Description: These N-hexyl trazodone derivatives were synthesized using a new microwave-assisted method. 7a·HCl shows high affinity for the 5-HT1A receptor, while 7b·HCl acts as a dual-acting 5-HT1A/5-HT7 receptor ligand. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

  • Compound Description: Analog 24 is an aminopyrazole that selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines and reduces Mcl-1 levels. []
  • Compound Description: This entry refers to a series of Cu(II) and Co(II) complexes synthesized using arylhydrazones of active methylene nitriles. These complexes act as catalyst precursors for the selective oxidation of secondary alcohols to ketones. []

5-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2-pyridin-2-yl-2H-pyridazin-3-one (29)

  • Compound Description: Compound 29 is a potent histamine H3 receptor antagonist with favorable pharmacokinetic properties. It exhibits cognition-enhancing effects in preclinical models. []

Imidazopyridine-tethered pyrazolines

  • Compound Description: This refers to two series of compounds designed as potential inhibitors of STAT3 phosphorylation, a promising target for breast cancer treatment. []

(S)-3,5-dihydroxyphenylglycine (DHPG)

  • Compound Description: DHPG is a potent and selective group I metabotropic glutamate receptor agonist, commonly used to study mGluR signaling pathways. [, ]

N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (1) and (6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (13)

  • Compound Description: Compound 1 served as a starting point for the development of potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitors. Optimization led to the discovery of compound 13, which exhibited significant reduction of phosphorylated ALK levels in mouse brain regions. []
  • Compound Description: These Mannich bases of indole-2,3-dione (isatin) were synthesized and evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. []

ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate

  • Compound Description: These compounds, along with their derivatives, were synthesized as part of a new synthetic approach to naphtho[1,2-b]furan and spiro[cyclopropane-1,1′(4′H)-naphthalene] scaffolds. []
  • Compound Description: This ruthenium complex acts as a photoactivated chemotherapy (PACT) agent. It contains a pyrene moiety that functions as a fluorescence tracker, enabling the monitoring of its cellular uptake and activation. []

Properties

CAS Number

1060165-24-3

Product Name

2-(Naphthalen-1-yloxy)-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

IUPAC Name

2-naphthalen-1-yloxy-1-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]ethanone

Molecular Formula

C25H23N5O2

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C25H23N5O2/c31-25(18-32-23-7-3-5-19-4-1-2-6-21(19)23)30-16-14-29(15-17-30)24-9-8-22(27-28-24)20-10-12-26-13-11-20/h1-13H,14-18H2

InChI Key

ONPCPTSHHAMQNR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)COC4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)COC4=CC=CC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.